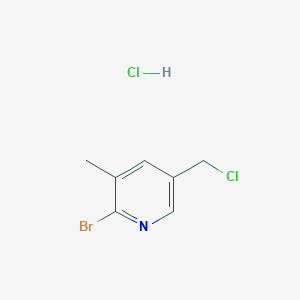

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride is a chemical compound with the InChI code 1S/C6H5BrClN.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3H2;1H . It is stored at refrigerator temperature .

Molecular Structure Analysis

The molecular weight of this compound is 242.93 . The InChI key is GLEYJNYBNZURDU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance stored at refrigerator temperature . The shipping temperature is room temperature .Scientific Research Applications

Halogen Migration in Pyridine Derivatives

Research has shown that halogen atoms in halogeno-derivatives of pyridines can undergo migration under certain conditions, leading to the formation of compounds with different substitution patterns. This property is utilized in synthetic chemistry to create various derivatives for further chemical transformations or as final products with desired properties. For instance, the migration of halogen atoms in 2,4-dihydroxypyridine derivatives has been studied, showcasing the potential for producing compounds with specific halogen arrangements through controlled reactions (Hertog & Schogt, 2010).

Solid Phase Synthesis of Pyridine Derivatives

Another application involves the solid-phase synthesis of pyridine-based derivatives, demonstrating the versatility of halogenated pyridines in combinatorial chemistry. This approach allows for the efficient and selective synthesis of a wide array of pyridine derivatives, which can be used in drug discovery and material science. For example, 2-chloro-5-bromopyridine has been immobilized on polystyrene, serving as a scaffold for the synthesis of pyridine-based libraries of synthons and chromophores, highlighting its utility in the development of novel compounds with potential applications in various fields (Pierrat, Gros, & Fort, 2005).

Catalytic Amination

Catalytic amination of polyhalopyridines, including derivatives similar to 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride, showcases their role in synthesizing amino-substituted pyridines. These reactions are crucial for introducing nitrogen-containing functional groups, which are significant in pharmaceuticals and agrochemicals. The use of a palladium-Xantphos complex for the amination of 5-bromo-2-chloropyridine, producing 5-amino-2-chloropyridine with high yield and chemoselectivity, exemplifies the potential of halogenated pyridines in facilitating efficient synthetic pathways (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

Properties

IUPAC Name |

2-bromo-5-(chloromethyl)-3-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIODDNQGZVTVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2865863.png)

![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2865868.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![Methyl 5-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2865872.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)

![Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol](/img/structure/B2865877.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865885.png)